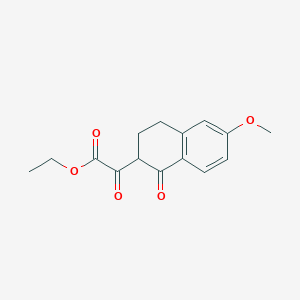

Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate

Description

Historical Development of Tetrahydronaphthalene Chemistry

The chemistry of tetrahydronaphthalene (tetralin) derivatives dates to the early 20th century, with foundational work on their synthesis and reactivity. Early studies focused on cyclization reactions of aryl-substituted alkanoic acids, as exemplified by the 1942 synthesis of 6-methoxy-1-tetralone via Friedel–Crafts acylation of anisole. This method, involving Lewis acids like aluminum trichloride, established protocols for constructing the tetralin scaffold. The 1960s saw advancements in regioselective functionalization, such as the introduction of methoxy groups at the C6 position, which became critical for modulating electronic properties in subsequent derivatives. By the late 20th century, tetralin systems gained prominence in medicinal chemistry due to their structural similarity to neurotransmitters and steroid backbones, driving innovations in catalytic hydrogenation and stereocontrolled synthesis.

Significance of α-Tetralone Derivatives in Organic Chemistry

α-Tetralones, characterized by a ketone group at the C1 position of the tetralin system, serve as pivotal intermediates in natural product synthesis and drug discovery. Their planar, conjugated carbonyl system enables diverse reactivity, including aldol condensations, Michael additions, and palladium-catalyzed cross-couplings. For instance, 6-methoxy-1-tetralone has been utilized to synthesize chalcone derivatives with demonstrated anticancer activity. Furthermore, α-tetralone-based MAO inhibitors, such as 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one, exhibit nanomolar potency against MAO-B, highlighting their therapeutic potential for neurodegenerative diseases. The ethyl oxoacetate moiety in Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate extends this reactivity profile, enabling ketoenol tautomerism and nucleophilic acyl substitutions.

Research Objectives and Scope

This article focuses on elucidating the synthetic pathways, physicochemical properties, and emerging applications of this compound. Key objectives include:

- Analyzing its role as a dienophile precursor in Diels–Alder reactions for tetralin synthesis.

- Investigating its utility in constructing (2-(furanyl)vinyl)-1-tetralone chalcones with apoptotic activity.

- Evaluating its potential as a MAO inhibitor scaffold through structural analogy to validated α-tetralone pharmacophores.

The scope encompasses recent advances in skeletal editing techniques, such as nitrogen deletion, which enable late-stage diversification of tetralin-based systems.

Position in Contemporary Chemical Research

In modern synthetic chemistry, this compound exemplifies the convergence of classical cyclization methods and cutting-edge skeletal editing. The 2024 nitrogen deletion/Diels–Alder cascade developed by ACS researchers demonstrates how isoindoline precursors can be transformed into tetralins via in situ ortho-xylylene intermediates. This methodology aligns with the compound’s potential as a dienophile trap, facilitating the synthesis of trans-dihydrofuran derivatives with >70% yields. Concurrently, its structural resemblance to MAO-B inhibitors like 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one (IC50 = 4.5 nM) positions it as a candidate for Parkinson’s disease therapeutics.

Properties

IUPAC Name |

ethyl 2-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-3-20-15(18)14(17)12-6-4-9-8-10(19-2)5-7-11(9)13(12)16/h5,7-8,12H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRCBDQRVKBZED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1CCC2=C(C1=O)C=CC(=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation, where a methoxy-substituted naphthalene derivative is reacted with ethyl cyanoacetate in the presence of a strong base such as piperidine. The reaction proceeds through the formation of an intermediate enamine, which is then oxidized to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography, are often employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Synthetic Routes

The compound is synthesized via alkylation of 6-methoxy-1-tetralone using ethyl bromoacetate under basic conditions. Key steps include:

- Reaction Mechanism : Nucleophilic attack of the enolate intermediate on ethyl bromoacetate in the presence of potassium hydroxide (KOH) or similar bases .

- Conditions :

- Solvent: Ethanol or THF

- Temperature: 20–80°C

- Reaction Time: 16–24 hours

- Yield : ~82% after purification by flash chromatography .

Hydrolysis Reactions

The ester undergoes hydrolysis to form carboxylic acid derivatives:

- Acidic Hydrolysis :

- Mechanistic Pathway : Acid-catalyzed cleavage of the ester bond, followed by protonation of the intermediate enolate.

Deoxygenative Alkylation

The compound participates in deoxygenative alkylation reactions mediated by organoboranes:

- Reaction Protocol :

- Product : Substituted α-alkylated derivatives.

- Key Observations :

Spectroscopic Characterization

Key spectroscopic data for reaction monitoring:

| Property | Value | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 12.2 (bs, 1H), 7.8 (d, J=8.4 Hz, 1H) | |

| ¹³C NMR | δ 174.2 (C=O), 161.5 (aromatic C-OCH₃) | |

| IR (KBr) | 1720 cm⁻¹ (ester C=O), 1680 cm⁻¹ (ketone) |

Comparative Reaction Table

Mechanistic Insights

- Alkylation : Proceeds via enolate formation, stabilized by conjugation with the aromatic system .

- Hydrolysis : Acidic conditions protonate the ester oxygen, facilitating nucleophilic attack by water .

- Organoborane Reactions : Triethylborane acts as a Lewis acid, coordinating to the carbonyl group and enabling radical-mediated pathways .

Scientific Research Applications

Biological Activities

Research has indicated that Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. This makes it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : Preliminary research suggests that it may have anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

- Antioxidant Activity : The compound has demonstrated antioxidant effects in vitro, indicating potential applications in preventing oxidative stress-related diseases .

Synthetic Applications

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to be used in the synthesis of various pharmaceuticals and agrochemicals.

Table 1: Synthetic Pathways Involving this compound

| Reaction Type | Product Type | Reference |

|---|---|---|

| Alkylation | New pharmaceutical compounds | |

| Esterification | Agrochemical derivatives | |

| Condensation | Bioactive molecules |

Case Studies

Several case studies highlight the applications of this compound in scientific research:

- Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a lead compound for new antibiotics .

- Research on Anti-inflammatory Properties : Another study investigated the anti-inflammatory effects of this compound in animal models of arthritis. Results indicated a significant reduction in inflammatory markers and pain scores .

- Oxidative Stress Research : A recent study explored the antioxidant capabilities of this compound in cellular models exposed to oxidative stressors. The findings suggested that it could protect cells from damage caused by free radicals .

Mechanism of Action

Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate is structurally similar to other compounds such as Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate and 2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate[_{{{CITATION{{{2{Ethyl 6-Methyl-2-oxo-4-{4-(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy ...[{{{CITATION{{{_3{2- (2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate ...](https://www.sigmaaldrich.com/IN/en/product/sial/16237). its unique structural features, such as the presence of the methoxy group and the tetrahydronaphthalene core, distinguish it from these compounds and contribute to its distinct chemical and biological properties.

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 2-(6-Cyclopropyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate (Compound 27)

- Molecular Formula : C₁₈H₁₈O₄

- Substituents : 6-Cyclopropyl (vs. 6-methoxy in the target compound).

- Key Differences :

- Synthesis : Prepared via General Procedure II (condensation reactions), similar to methods for related oxoacetates .

Ethyl 2-Oxo-2-(p-tolyl)acetate

- Molecular Formula : C₁₁H₁₂O₃

- Substituents : p-Tolyl (aromatic) vs. tetrahydronaphthalenyl (partially saturated).

- Key Differences :

Ethyl 2-(4-Methoxyphenyl)-2-oxoacetate

- Molecular Formula : C₁₁H₁₂O₄

- Substituents : 4-Methoxyphenyl (aromatic) vs. 6-methoxy-tetrahydronaphthalenyl.

- Key Differences :

Functional Group Comparison

Ethyl 2-(6-Hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

- Molecular Formula : C₁₅H₁₆O₄

- Functional Groups : Acetate ester (vs. oxoacetate in the target compound).

- Key Differences: The absence of the α-keto group reduces electrophilicity, making it less reactive in nucleophilic acyl substitutions.

Physicochemical Properties

*Inferred from structurally similar esters in and .

Biological Activity

Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Molecular Structure:

- Molecular Formula: C17H22O4

- Molar Mass: 290.35 g/mol

- CAS Number: 1414797-93-5

Physical Properties:

- Density: 1.088 g/cm³ (predicted)

- Boiling Point: 415.5 °C (predicted)

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its potential anticancer properties. The compound exhibits various mechanisms that may contribute to its efficacy in cancer treatment.

Anticancer Activity

-

Cytotoxicity Studies:

- In vitro studies have shown that this compound displays cytotoxic effects against several cancer cell lines. Specifically, it has been evaluated against estrogen receptor-positive breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-468) cell lines.

- A study indicated that certain analogs of tetrahydronaphthalene derivatives exhibited selective cytotoxicity against MDA-MB-468 cells, suggesting a potential for Ethyl 2-(6-methoxy...) to inhibit tumor growth effectively .

-

Mechanisms of Action:

- The compound appears to interfere with key signaling pathways involved in cancer cell proliferation and survival. For instance, it may inhibit the phosphorylation of Akt, a critical player in the PI3K/Akt signaling pathway, which is often dysregulated in cancer .

- Additionally, research indicates that compounds with similar structures can exhibit synergistic effects when combined with established therapies such as EGFR inhibitors .

- Case Studies:

Research Findings

Q & A

Q. Basic

- ¹H/¹³C NMR : Identifies proton environments (e.g., methoxy, ester, and tetrahydronaphthalene protons) and carbon hybridization states. For example, the methoxy group typically resonates at δ ~3.8 ppm in ¹H NMR .

- IR Spectroscopy : Confirms carbonyl stretches (C=O) at ~1670–1730 cm⁻¹ .

- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing interactions .

How can structural ambiguities be resolved using X-ray crystallography and SHELXL?

Q. Advanced

- Data Collection : High-resolution (<1.0 Å) datasets reduce refinement errors. For disordered regions (e.g., rotating methoxy groups), multi-conformational modeling is essential .

- SHELXL Refinement : Use restraints for bond lengths/angles in disordered moieties. The

TWINcommand addresses twinning in non-merohedral crystals . - Validation Tools : Check R-factor convergence and PLATON/ADDSYM to detect missed symmetry .

Case Study : In a related compound, SHELXL refinement resolved a 50:50 disorder in the cyclopropyl group via PART instructions, achieving a final R1 < 0.05 .

How does the methoxy substituent influence biological activity in structural analogs?

Advanced

The 6-methoxy group enhances lipophilicity and binding affinity in analogs, as observed in antimicrobial studies. For example:

- Fluorine vs. Methoxy : Fluorine substitution increases electronegativity, while methoxy improves steric fit in hydrophobic pockets .

- SAR Table (Analog Comparisons):

| Substituent | Bioactivity Trend (Antimicrobial) | Key Interaction | Reference |

|---|---|---|---|

| 6-Methoxy | Moderate activity (Gram+) | Hydrophobic binding | |

| 6-Fluoro | High activity (Gram+) | Enhanced electronegativity | |

| 6-Chloro | Variable activity | Steric hindrance |

What methodologies are used to study enantioselective reactions of the α-keto ester moiety?

Q. Advanced

- Catalytic Systems : Chiral organocatalysts (e.g., (Sa)-Binam-D-prolinamide) enable asymmetric aldol reactions. For example, α-keto esters react with acetone to form β-hydroxy esters with up to 90% ee under optimized conditions .

- Reaction Optimization :

How should researchers address conflicting biological activity data in analogs?

Q. Advanced

- Methodological Audit : Compare assay conditions (e.g., bacterial strain variability, concentration ranges). For instance, discrepancies in MIC values may arise from differences in broth microdilution protocols .

- Structural Reanalysis : Verify compound purity via HPLC and confirm stereochemistry (e.g., NOESY for diastereomers) .

- Computational Modeling : Dock analogs into target proteins (e.g., bacterial enzymes) to rationalize activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.